3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline typically involves the reaction of 3-chloro-4-fluoroaniline with 2-isopropoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Scientific Research Applications
3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline can be compared to other similar compounds, such as:
3-Chloro-4-fluoroaniline: A precursor in the synthesis of the target compound, differing by the absence of the isopropoxybenzyl group.
4-Fluoro-N-(2-isopropoxybenzyl)aniline: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-N-(2-isopropoxybenzyl)aniline: Lacks the fluorine atom, which can influence its chemical properties and applications.
These comparisons highlight the unique combination of chlorine, fluorine, and isopropoxybenzyl groups in this compound, contributing to its distinct chemical behavior and research applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-11(2)20-16-6-4-3-5-12(16)10-19-13-7-8-15(18)14(17)9-13/h3-9,11,19H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJWSHPUUOLJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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